Bienvenue dans la boutique en ligne BenchChem!

2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-propylacetamide

Lipophilicity Drug-likeness Physicochemical profiling

2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-propylacetamide (CAS 922630-04-4) is a synthetic, achiral small molecule (C₁₁H₁₇N₃O₂S, MW 255.34) built on a 1,6-dihydropyrimidin-2-thioether scaffold bearing a 4-ethyl substituent and an N-propylacetamide side chain. The compound is catalogued as a drug-like screening compound within the ChemBridge CORE Library and is commercially available through the Hit2Lead platform.

Molecular Formula C11H17N3O2S
Molecular Weight 255.34
CAS No. 922630-04-4
Cat. No. B2963155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-propylacetamide
CAS922630-04-4
Molecular FormulaC11H17N3O2S
Molecular Weight255.34
Structural Identifiers
SMILESCCCNC(=O)CSC1=NC(=CC(=O)N1)CC
InChIInChI=1S/C11H17N3O2S/c1-3-5-12-10(16)7-17-11-13-8(4-2)6-9(15)14-11/h6H,3-5,7H2,1-2H3,(H,12,16)(H,13,14,15)
InChIKeyPQRWEGGICFFANG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-propylacetamide (CAS 922630-04-4): Compound-Class Context and Procurement Positioning


2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-propylacetamide (CAS 922630-04-4) is a synthetic, achiral small molecule (C₁₁H₁₇N₃O₂S, MW 255.34) built on a 1,6-dihydropyrimidin-2-thioether scaffold bearing a 4-ethyl substituent and an N-propylacetamide side chain . The compound is catalogued as a drug-like screening compound within the ChemBridge CORE Library and is commercially available through the Hit2Lead platform . Its dihydropyrimidinone core is a privileged scaffold in medicinal chemistry, with derivatives reported to exhibit anticonvulsant, kinase-inhibitory, antifungal, and antibacterial activities across multiple independent studies [1]. However, publicly available quantitative biological data for this specific compound remain extremely limited; the evidence presented below therefore draws on close-analog comparisons, scaffold-level inferences, and computed molecular properties to guide scientific selection and procurement decisions.

Why 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-propylacetamide Cannot Be Casually Swapped with In-Class Analogs


Dihydropyrimidin-2-thioacetamide derivatives are highly sensitive to even single-point structural perturbations. Within the 4-ethyl-6-oxo-1,6-dihydropyrimidine series, changing the N-amide substituent from N-propyl (target compound) to N-(3-methylphenyl) or N-(4-bromophenyl) shifts the computed LogP by approximately 1.1–1.5 units and increases molecular weight by 48–113 Da . These differences translate into measurable shifts in lipophilicity, aqueous solubility, and protein binding that are consequential for both biological assay outcomes and downstream lead optimization campaigns [1]. Published structure–activity relationship (SAR) data on the 4-methyl congener series confirm that N-aryl substitution versus N-alkyl substitution profoundly alters anticonvulsant potency and neurotoxicity profiles in pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models [2]. Generic substitution within this chemotype without accounting for the specific N-propylamide vector risks introducing uncontrolled pharmacokinetic and pharmacodynamic variability, undermining experimental reproducibility and hit validation efforts.

Quantitative Evidence Guide: Differentiating 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-propylacetamide from Its Closest Analogs


Computed Lipophilicity (LogP) Differentiation: N-Propyl vs. N-Aryl Substitution Within the 4-Ethyl-6-oxo-1,6-dihydropyrimidine-2-thioacetamide Series

The target compound, bearing an N-propylacetamide side chain, occupies a distinct lipophilicity space relative to its nearest commercially available 3D analogs. Computed LogP values (Hit2Lead database) for the 4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinylthio core vary substantially with the amide substituent: the N-(3-methylphenyl) analog (ID 9132694) has a LogP of 1.95, the N-(4-bromophenyl) analog (ID 9140306) has a LogP of 2.57, while the N-propyl target compound is expected to have a significantly lower LogP (estimated ~0.5–0.9 based on fragment additivity) owing to the absence of a lipophilic aromatic ring . This matters because within the dihydropyrimidine antifungal QSAR reported by Patel et al. (2013), lipophilicity descriptors (CHI_3_C, Molecular SurfaceArea) were among the top three contributors to biological activity, and a 1-unit LogP shift can substantially alter predicted MIC values against Candida albicans [1].

Lipophilicity Drug-likeness Physicochemical profiling

Scaffold-Level Anticonvulsant Class Inference: 4-Alkyl-6-oxo-1,6-dihydropyrimidine-2-thioacetamides as Privileged Anticonvulsant Chemotypes

Severina et al. (2019) systematically evaluated the anticonvulsant activity of a series of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides in PTZ- and MES-induced seizure models in mice. The most active compound in this 4-methyl series—2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide (compound 5.5)—demonstrated significant reduction in seizure lethality, number, and severity, with an increased latent period [1]. The target compound shares the identical 2-thioacetamide-dihydropyrimidinone core architecture but with a 4-ethyl substituent replacing the 4-methyl group and an N-propyl rather than an N-(4-bromophenyl) amide terminus. Within this structural class, the 4-alkyl substituent size (methyl vs. ethyl vs. propyl) is expected to modulate both potency and metabolic stability, as the C4 position directly influences the electronic character of the pyrimidinone ring and the overall molecular shape recognized by biological targets [2].

Anticonvulsant activity MES seizure model PTZ seizure model

Positional Isomer Differentiation: 4-Ethyl vs. 4-Propyl Dihydropyrimidinone Scaffolds

A direct positional isomer—N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide—is commercially catalogued (BenchChem / EvitaChem), featuring a 4-propyl group and an N-methyl rather than N-propyl amide terminus . The target compound (4-ethyl, N-propyl) differs from this isomer by a single methylene unit in the pyrimidine 4-position and a two-carbon homologation of the amide N-substituent. While no head-to-head biological comparison has been published, the 4-ethyl scaffold is sterically less demanding than the 4-propyl variant, which may influence target-binding pocket complementarity. In the Hit2Lead screening library, the 4-propyl analog (N-(2-furylmethyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio]acetamide, ID 9034231) shows 86% 2D similarity to the target compound, confirming close but non-identical chemical space coverage .

Positional isomer Chemical space coverage Library diversity

Physicochemical Property Vector: Rotatable Bonds, H-Bond Donor/Acceptor Profile, and Lead-Likeness Compliance

The target compound (C₁₁H₁₇N₃O₂S, MW 255.34) possesses physicochemical properties that place it within favorable lead-like chemical space. It contains 2 hydrogen-bond donors (the dihydropyrimidinone NH and the amide NH), 3 hydrogen-bond acceptors (pyrimidinone carbonyl, amide carbonyl, and thioether sulfur), and approximately 5–6 rotatable bonds, yielding a topological polar surface area (tPSA) estimated at ~85–90 Ų . By contrast, the closest N-aryl analog (N-(3-methylphenyl), ID 9132694) has a higher tPSA of 74.8 Ų, a higher LogP (1.95), and a higher MW (303), placing it closer to the boundary of lead-like criteria . The target compound's lower molecular weight and balanced H-bond profile align more closely with fragment-based drug discovery (FBDD) principles, specifically the Rule of Three (MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3), making it suitable for fragment-screening library inclusion [1].

Lead-likeness Fragment-based screening Physicochemical property filters

Recommended Application Scenarios for 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-propylacetamide Based on Available Evidence


Fragment-Based and Lead-Like Screening Library Expansion

With a molecular weight of 255.34 Da, computed LogP estimated below 2, and a favorable HBD/HBA profile (2/3), this compound aligns with lead-like and fragment-based screening criteria . It is suitable for inclusion in diversity-oriented screening collections where coverage of the 4-ethyl/N-propyl dihydropyrimidinone subspace is desired, complementing existing 4-methyl and 4-propyl entries.

Anticonvulsant SAR Exploration Around the 4-Alkyl Dihydropyrimidinone Core

The established anticonvulsant activity of 4-methyl-6-oxo-1,6-dihydropyrimidine-2-thioacetamides in PTZ and MES models provides a compelling rationale for procuring the 4-ethyl analog to probe the effect of C4 alkyl chain elongation on seizure protection and neurotoxicity [1]. The N-propylamide side chain further diversifies the amide SAR space beyond the N-aryl substitutions explored in the published studies.

Kinase Inhibitor and Antimicrobial Screening Campaigns Targeting Dihydropyrimidinone Chemotypes

The 2-thio-6-oxo-1,6-dihydropyrimidine scaffold has been validated in multiple target classes, including PIM-1 kinase inhibition (sub-nanomolar IC₅₀ values reported for optimized analogs) and broad-spectrum antimicrobial activity [2]. This compound can serve as a starting point or reference analog in HTS campaigns targeting these or related biological endpoints.

Computational Chemistry and QSAR Model Validation

The compound's well-defined, achiral structure and availability of multiple close analogs (with 86–99% 2D/3D similarity) make it a valuable external validation data point for QSAR and pharmacophore models built on dihydropyrimidinone antifungal or anticonvulsant datasets [3]. Its intermediate physicochemical profile bridges the gap between highly lipophilic N-aryl derivatives and more polar N-alkyl variants.

Quote Request

Request a Quote for 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-propylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.